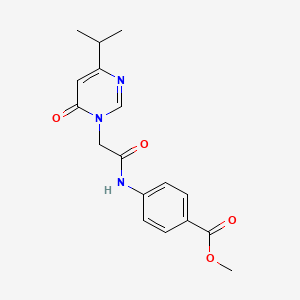

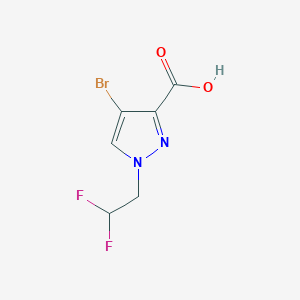

![molecular formula C16H13N5O3 B2440627 methyl 2-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate CAS No. 887635-90-7](/img/structure/B2440627.png)

methyl 2-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrazoles are a class of compounds that have a five-membered ring structure with four nitrogen atoms and one carbon atom . They play a very important role in medicinal and pharmaceutical applications .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at C-5 position .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .Aplicaciones Científicas De Investigación

Crystal Engineering and Phase Transition

Methyl 2-(carbazol-9-yl)benzoate exhibits unique properties in crystal engineering, crystallizing with eight molecules in the asymmetric unit. Under high pressure, it transforms to a structure with just two molecules in the asymmetric unit. This transition, induced by high pressure, results in molecules with unfavourable conformations that are stabilized through efficient packing. This highlights its potential application in the design and synthesis of materials with specific crystallographic properties, particularly in the field of high-pressure crystallography (Johnstone et al., 2010).

Synthesis and Corrosion Inhibition

The synthesis of compounds related to methyl 2-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate and their application as corrosion inhibitors has been explored. For example, 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione and N-((tetrazol-5-yl)methyl)benzamide have been synthesized and shown to inhibit corrosion of mild steel in acidic media. This underscores the potential of tetrazole derivatives in developing new corrosion inhibitors for protecting metals in various industrial applications (Aouine et al., 2011).

Supramolecular Chemistry and Liquid-Crystalline Phases

In supramolecular chemistry, derivatives of methyl benzoate have been utilized in the design of spherical supramolecular dendrimers. These dendrimers self-organize into novel thermotropic cubic liquid-crystalline phases, offering insights into the design and development of new materials with specific optical and electronic properties. This research contributes to the advancement of materials science, particularly in the area of liquid crystals and their potential applications in displays and photonic devices (Balagurusamy et al., 1997).

Acaricidal Effects and Pest Management

The acaricidal effects of methyl benzoate derivatives against pests such as Tetranychus urticae Koch on crop plants have been studied, demonstrating the potential of these compounds as green pesticides. This research highlights the importance of developing eco-friendly pest management solutions to enhance agricultural productivity and sustainability (Mostafiz et al., 2020).

Nucleophilic Displacement Reactions in Carbohydrates

Investigations into nucleophilic displacement reactions in carbohydrates using derivatives of methyl benzoate have provided valuable insights into synthetic organic chemistry. This research contributes to the understanding of reaction mechanisms and the development of novel synthetic pathways for the production of important biochemicals (Al-Radhi et al., 1971).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various cellular targets, such as tubulin , and have antimicrobial properties .

Mode of Action

Similar compounds have been shown to inhibit tubulin polymerization , suggesting that this compound might interact with its targets in a similar manner.

Result of Action

Similar compounds have been shown to induce apoptosis in certain cell types , suggesting that this compound might have similar effects.

Propiedades

IUPAC Name |

methyl 2-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3/c1-24-16(23)13-7-2-3-8-14(13)18-15(22)11-5-4-6-12(9-11)21-10-17-19-20-21/h2-10H,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPXXWQOXRSGQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2440545.png)

![4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid](/img/structure/B2440547.png)

![Methyl 4-[(5-chloro-2-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2440549.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2440553.png)

![N-ethyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimi din-3-yl))carboxamide](/img/structure/B2440563.png)

![3-[6-(Aminomethyl)pyridin-2-yl]-1,3-oxazinan-2-one dihydrochloride](/img/structure/B2440567.png)